![molecular formula C19H20FNO4S B11421593 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methoxybenzamide](/img/structure/B11421593.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiolane ring, a fluorophenyl group, and a methoxybenzamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an appropriate electrophile under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Methoxybenzamide Moiety: The final step involves coupling the methoxybenzamide moiety to the intermediate compound through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Electrophiles such as halogens, nitro groups; reactions often require a catalyst like iron(III) chloride or aluminum chloride and are conducted at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE can be compared with similar compounds, such as:
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-CHLOROPHENYL)METHYL]-2-METHOXYBENZAMIDE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-BROMOPHENYL)METHYL]-2-METHOXYBENZAMIDE: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-2-METHOXYBENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H20FNO4S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H20FNO4S/c1-25-18-8-3-2-7-17(18)19(22)21(16-9-10-26(23,24)13-16)12-14-5-4-6-15(20)11-14/h2-8,11,16H,9-10,12-13H2,1H3 |
InChI Key |
HOIUWDZOMMUVLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.